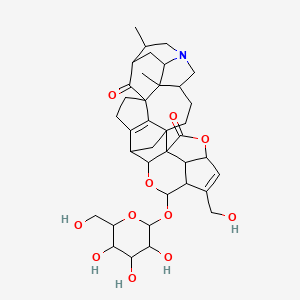

Hybridaphniphylline A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hybridaphniphylline A is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a large, multi-ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

The synthesis of Hybridaphniphylline A involves multiple steps, including the formation of the core ring structure and the addition of hydroxyl groups. The synthetic routes typically involve the use of various reagents and catalysts to facilitate the formation of the complex ring system and the introduction of functional groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but may include derivatives with modified functional groups or altered ring structures.

Aplicaciones Científicas De Investigación

Hybridaphniphylline A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential reactivity. In biology and medicine, it may be investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties. In industry, it could be used as a precursor for the synthesis of other complex molecules or as a functional additive in various products.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ring structures may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparación Con Compuestos Similares

Similar compounds to Hybridaphniphylline A include other complex organic molecules with multiple hydroxyl groups and large ring systemsExamples of similar compounds include methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate and 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid .

Actividad Biológica

Hybridaphniphylline A is a notable alkaloid derived from the Daphniphyllum longeracemosum plant, belonging to the Daphniphyllaceae family. This compound has garnered attention due to its complex structure and potential biological activities. As research into its properties expands, it is crucial to understand its biological activity, including cytotoxicity, neuroprotective effects, and other pharmacological potentials.

Chemical Structure

This compound is characterized by a unique multi-ring structure with multiple hydroxyl groups. This complexity contributes to its diverse biological activities. Its molecular formula and structural characteristics are essential for understanding its mechanism of action.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 341.36 g/mol |

| Structure | Multi-ring system with hydroxyl groups |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of HeLa cells, a cervical cancer cell line, with an IC50 value of approximately 16 μg/mL . This suggests that this compound may be a candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its cytotoxic properties, this compound has been investigated for neuroprotective activity. Preliminary studies indicate that it may help in protecting neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases . The mechanisms underlying this effect are still being elucidated but may involve modulation of oxidative stress pathways.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases . Further research is needed to clarify the pathways involved and the clinical implications of these findings.

Antimicrobial Activity

This compound has been tested against various microbial strains, showing moderate antibacterial activity. This property could position it as a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Case Study 1: Cytotoxicity Assessment

In a study conducted by Hao et al., this compound was isolated from Daphniphyllum longeracemosum, and its cytotoxic effects were assessed on several cancer cell lines. The results indicated significant inhibition of cell growth in HeLa cells with an IC50 value of 16 μg/mL, demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanism Exploration

Another investigation focused on the neuroprotective mechanisms of this compound. Researchers observed that treatment with this compound reduced oxidative stress markers in neuronal cells subjected to harmful stimuli. This effect was attributed to the compound's ability to enhance antioxidant enzyme activity, thereby protecting neuronal integrity .

Propiedades

IUPAC Name |

7-(hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZJHFQGXVKNBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H47NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the total synthesis of Hybridaphniphylline B?

A1: The first total synthesis of Hybridaphniphylline B [] represents a significant achievement in synthetic organic chemistry. This complex molecule, with its 11 rings and 19 stereocenters, presented a considerable challenge. The successful synthesis involved a crucial late-stage intermolecular Diels-Alder reaction, utilizing a fully elaborated cyclopentadiene and asperuloside tetraacetate. This innovative approach highlights the power of synthetic chemistry to create intricate natural products, paving the way for further exploration of their biological activities and potential applications. You can explore the details of this synthesis in the paper published here: [] (https://www.semanticscholar.org/paper/397dc72124211c0aeb1f3fa7b65e3dbd3a5d24e9)

Q2: What is the structural significance of Hybridaphniphylline A and B?

A2: Hybridaphniphyllines A and B stand out due to their unique structures. They represent a novel class of natural products identified as Daphniphyllum alkaloid and iridoid hybrids. The presence of an iridoid unit linked to a Daphniphyllum alkaloid suggests a possible biosynthetic pathway involving a Diels-Alder cycloaddition within the Daphniphyllum longeracemosum plant []. This discovery provides valuable insights into the potential chemical diversity and complexity within the Daphniphyllum genus.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.